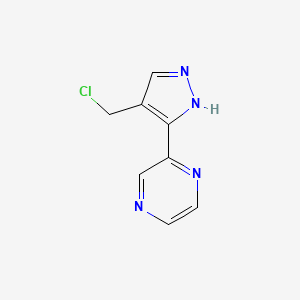

2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine

CAS No.: 2091139-37-4

Cat. No.: VC3153950

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091139-37-4 |

|---|---|

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyrazine |

| Standard InChI | InChI=1S/C8H7ClN4/c9-3-6-4-12-13-8(6)7-5-10-1-2-11-7/h1-2,4-5H,3H2,(H,12,13) |

| Standard InChI Key | YHYZTVAKNQYOAJ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=C(C=NN2)CCl |

| Canonical SMILES | C1=CN=C(C=N1)C2=C(C=NN2)CCl |

Introduction

Chemical Identity and Structural Characteristics

2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound containing both pyrazole and pyrazine rings in its structure. The compound is identified in chemical databases with the CAS number 2091139-37-4 . Based on structural analysis and comparison with related compounds, this molecule consists of a pyrazole core with a chloromethyl group at the 4-position and a pyrazine ring attached at the 3-position of the pyrazole.

The compound possesses several key structural elements that contribute to its chemical properties and potential biological activities. The pyrazole ring provides a nitrogen-rich heterocyclic core with hydrogen-bonding capabilities through its NH group, while the chloromethyl substituent introduces a reactive functional group that can participate in nucleophilic substitution reactions. The pyrazine ring adds additional nitrogen atoms to the structure, enhancing the molecule's ability to interact with biological targets through hydrogen bonding and π-π interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine can be derived through comparative analysis with structurally similar compounds. Based on the structural components and related molecules, the estimated molecular formula is C8H7ClN4, with an approximate molecular weight of 194.63 g/mol. The table below summarizes the key physical and chemical properties of the compound:

The compound contains both hydrophilic and hydrophobic regions, suggesting moderate solubility in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide. The presence of the chloromethyl group introduces chemical reactivity, particularly for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine, it is informative to compare it with structurally related compounds that have been more extensively characterized.

Structural Analogs and Their Properties

Several structural analogs of the target compound have been identified in chemical databases and research literature. The following table presents a comparison of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine with these related compounds:

The comparative analysis reveals that these compounds share the core pyrazole-pyrazine framework but differ in the substitution patterns, particularly at the N1 position of the pyrazole ring and the position of the chloromethyl group. These structural variations can significantly influence the physicochemical properties, reactivity, and biological activities of these compounds.

Synthetic Approaches and Preparation Methods

General Synthetic Strategies for Pyrazole-Pyrazine Hybrids

The synthesis of pyrazole-pyrazine hybrid compounds like 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine typically involves multi-step organic reactions. Based on synthetic approaches for related compounds, several strategies could be employed for the preparation of this compound.

A common approach involves cycloaddition reactions or the use of nitrile imines to form the pyrazole core, followed by functionalization to introduce the chloromethyl group and coupling with the pyrazine moiety. The synthesis of such pyrazole derivatives often requires careful control of reaction conditions to ensure regioselectivity and minimize side reactions.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of synthesized compounds. For 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine, several spectroscopic techniques would be valuable for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would be particularly informative for confirming the structure of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine. Based on the structural features, the following signals would be expected:

-

A singlet for the NH proton of the pyrazole ring at approximately 12-13 ppm

-

A singlet for the CH proton of the pyrazole ring at approximately 7.5-8.0 ppm

-

Signals for the pyrazine protons at approximately 8.5-9.0 ppm

-

A singlet for the chloromethyl (CH2Cl) protons at approximately 4.5-5.0 ppm

13C NMR would provide additional structural confirmation, with characteristic signals for the carbon atoms in the pyrazole and pyrazine rings, as well as the chloromethyl carbon.

For structurally related compounds, NMR spectroscopy has been effectively used for characterization, as indicated in the literature for pyrazole derivatives .

Biological Activities and Applications

Synthetic Applications

The reactive chloromethyl group in 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine makes it a valuable synthetic intermediate for the preparation of more complex molecules. This functional group can participate in various transformations:

-

Nucleophilic substitution reactions to introduce diverse functionalities

-

Alkylation reactions with nucleophiles

-

Formation of extended conjugated systems through cross-coupling reactions

-

Conversion to other functional groups (e.g., aldehydes, carboxylic acids, amines)

These synthetic capabilities make the compound potentially useful in medicinal chemistry for the preparation of compound libraries and in the development of structure-activity relationship studies.

Comparative Reactivity Profile

The chemical reactivity of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine is largely determined by its functional groups and structural features. The following table summarizes the predicted reactivity patterns based on the compound's structure:

| Functional Group | Typical Reactions | Potential Applications |

|---|---|---|

| Chloromethyl (CH2Cl) | Nucleophilic substitution, elimination | Introduction of various functionalities |

| Pyrazole NH | Acid-base reactions, alkylation, acylation | Modification of solubility, H-bonding properties |

| Pyrazole ring | Electrophilic substitution, metallation | Functionalization at various positions |

| Pyrazine ring | Nucleophilic aromatic substitution | Introduction of substituents on the pyrazine ring |

The versatile reactivity profile of this compound makes it a valuable building block in organic synthesis and medicinal chemistry research.

Research and Development Opportunities

Synthetic Methodology Development

There are several opportunities for further research on the synthetic aspects of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine:

-

Development of more efficient and scalable synthetic routes

-

Exploration of regioselective functionalization methods

-

Investigation of green chemistry approaches for sustainable synthesis

-

Application of flow chemistry techniques for continuous manufacturing

Structure-Activity Relationship Studies

The structural features of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine provide a foundation for extensive structure-activity relationship (SAR) studies:

-

Modification of the chloromethyl group to introduce diverse functionalities

-

Substitution at various positions of the pyrazole and pyrazine rings

-

Exploration of isosteric replacements of ring systems

-

Investigation of conformational effects on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume